molecular formula C6H6ClNO3S B1429863 4-Chloro-2-hydroxybenzenesulfonamide CAS No. 1243372-63-5

4-Chloro-2-hydroxybenzenesulfonamide

Cat. No. B1429863
M. Wt: 207.64 g/mol
InChI Key: BBVYHVGLQROERW-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6ClNO3S . It has a molecular weight of 207.64 g/mol . It is typically in powder form .


Physical And Chemical Properties Analysis

4-Chloro-2-hydroxybenzenesulfonamide is a powder . It has a molecular weight of 207.64 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Synthesis and Characterization of Derivatives

4-Chloro-2-hydroxybenzenesulfonamide has been a focal point in the synthesis of several derivatives, particularly N-aryl-hydroxybenzenesulfonamide derivatives. These derivatives have been explored for their potential applications, especially as fasciolicides, showcasing the compound's versatility in generating new bioactive molecules (Shen Jun-ju, 2004).

Development of Polycyclic Carbonic Anhydrase Inhibitors

The compound has also been instrumental in creating a novel class of [1,4]oxazepine-based primary sulfonamides. These derivatives exhibit strong inhibition of human carbonic anhydrases, indicating the compound's potential in developing therapeutic agents (A. Sapegin et al., 2018).

Chemical Reactions and Applications

Enabling Chemical Reactions

The primary sulfonamide functionality of 4-Chloro-2-hydroxybenzenesulfonamide plays a crucial role in facilitating certain chemical reactions, such as the [1,4]oxazepine ring construction. This unique capability makes it a valuable reagent in synthetic chemistry (A. Sapegin et al., 2018).

Copper(II) Complex Formation

Research has also delved into the synthesis and characterization of copper(II) complexes using 4-Chloro-2-nitrobenzenesulfonamide as a ligand. The thermal behavior and electronic characteristics of these complexes have been thoroughly investigated, suggesting potential applications in various fields including material science and coordination chemistry (Gerardo Enrique Camí et al., 2011).

Antimicrobial and Antitumor Properties

Antimicrobial and Antitumor Activities

Derivatives of 4-Chloro-2-hydroxybenzenesulfonamide have demonstrated promising antibacterial activity against a spectrum of Gram-positive bacterial strains. This highlights its potential in the development of new antimicrobial agents (J. Sławiński et al., 2013). Additionally, certain derivatives have been explored for their anti-HIV-1 integrase and cytotoxic activities, offering insights into the compound's therapeutic potential (Z. Brzozowski et al., 2008).

Safety And Hazards

The safety information available indicates that 4-Chloro-2-hydroxybenzenesulfonamide is potentially hazardous. It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-chloro-2-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVYHVGLQROERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxybenzenesulfonamide

CAS RN

1243372-63-5
Record name 4-chloro-2-hydroxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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